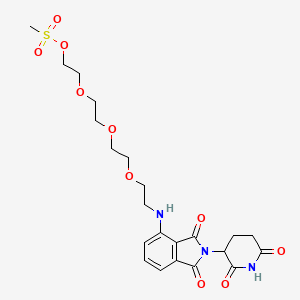
Thalidomide-NH-PEG4-Ms
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-PEG4-Ms is a conjugate compound that consists of a cereblon ligand based on Thalidomide and a linker molecule. This compound is specifically designed as a ligand-linker moiety for E3 ligase, and it is used in the synthesis of PROTAC BCL-XL degrader XZ739 . The compound has a molecular weight of 527.54 and a chemical formula of C22H29N3O10S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-PEG4-Ms involves the conjugation of Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a methanesulfonate (Ms) group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the following steps:
- Activation of the Thalidomide-based cereblon ligand.
- Coupling with the PEG linker.
- Introduction of the methanesulfonate group to form the final conjugate .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized chemical synthesis facilities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-NH-PEG4-Ms undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Products include Thalidomide-based cereblon ligand and PEG fragments.
Scientific Research Applications
Thalidomide-NH-PEG4-Ms has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-NH-PEG4-Ms exerts its effects by binding to cereblon (CRBN), a primary direct target of Thalidomide. CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4CRBN). When this compound binds to CRBN, it facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is leveraged in the design of PROTACs to selectively degrade target proteins .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer activity, used in the treatment of multiple myeloma.
Uniqueness of Thalidomide-NH-PEG4-Ms: this compound is unique due to its specific design as a ligand-linker conjugate for E3 ligase, making it a valuable tool in the development of PROTACs. Its ability to facilitate targeted protein degradation sets it apart from other Thalidomide derivatives .
Properties
Molecular Formula |
C22H29N3O10S |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C22H29N3O10S/c1-36(30,31)35-14-13-34-12-11-33-10-9-32-8-7-23-16-4-2-3-15-19(16)22(29)25(21(15)28)17-5-6-18(26)24-20(17)27/h2-4,17,23H,5-14H2,1H3,(H,24,26,27) |
InChI Key |
XWJKHOILPWWTDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)


![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

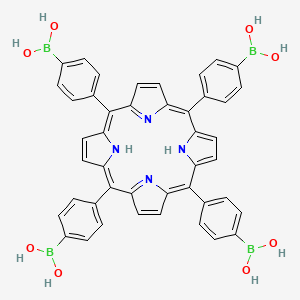
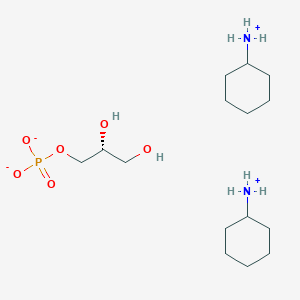
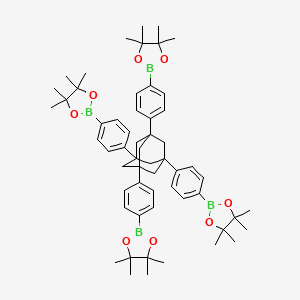


![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)
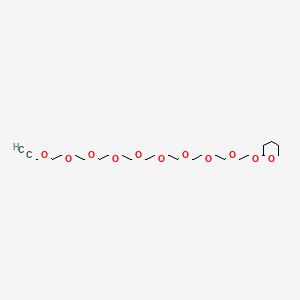
![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
